2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide
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Overview
Description
The compound “2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide” is a furan-carboxamide derivative . It has been identified as a potent inhibitor of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Scientific Research Applications
Amplification of Phleomycin Effects
Compounds related to "2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide" have been studied for their ability to enhance the effects of phleomycin, an antibiotic that exhibits anti-cancer properties. For instance, heterobicyclic compounds with pyrimidine derivatives have shown activity as amplifiers of phleomycin against Escherichia coli, showcasing their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antiprotozoal Activity
Dicationic imidazo[1,2-a]pyridines, structurally similar to the queried compound, have been synthesized and evaluated for their antiprotozoal activity. These compounds demonstrated potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as novel therapeutic agents for protozoal infections (Ismail et al., 2004).
Anti-Influenza Activity
Research into furan-carboxamide derivatives has identified novel inhibitors of lethal H5N1 influenza A viruses. These studies have demonstrated that certain furan-carboxamide derivatives possess significant anti-influenza activity, providing a basis for the development of new antiviral drugs (Yongshi et al., 2017).
Antibacterial Properties
Synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides has been explored for their antibacterial activities against clinically isolated drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This research highlights the potential of furan-carboxamide derivatives in addressing the challenge of antibiotic resistance (Siddiqa et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide is the influenza A H5N1 virus . This virus is a subtype of the influenza A virus, which is responsible for human influenza and the bird flu. The H5N1 strain is highly pathogenic and can cause severe disease in humans .
Mode of Action
2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide interacts with the influenza A H5N1 virus and inhibits its activity .
Biochemical Pathways
The biochemical pathways affected by 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide are those involved in the life cycle of the influenza A H5N1 virus . By inhibiting the virus, the compound disrupts these pathways, preventing the virus from replicating and spreading .
Pharmacokinetics
Its impact on bioavailability is significant, as it is a potent inhibitor of the influenza a h5n1 virus .
Result of Action
The result of the action of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide is the inhibition of the influenza A H5N1 virus . This leads to a decrease in the severity of the disease caused by the virus .
properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-10-17(14(2)24-13)19(23)20-9-8-15-11-21-18(22-12-15)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRISCRVVLUHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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